

Application Notes & Protocols: Assessing T-Cell Responses to AQP4 (201-220)

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes, is the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD). The pathogenic role of AQP4-specific antibodies is well-established; however, the involvement of AQP4-specific T-cells is crucial for initiating and sustaining the autoimmune response, including providing help to B-cells for antibody production.[1][2][3][4] The peptide sequence AQP4 (201-220) has been identified as a major, encephalitogenic, I-Ab-restricted T-cell epitope in murine models, making it a key target for studying the cellular immune response in NMOSD. [1][2][5][6] Studies in AQP4-deficient (AQP4-/-) mice have been particularly insightful, revealing that T-cells reactive to epitopes like p201-220 are normally eliminated by central tolerance mechanisms in wild-type (WT) animals.[5][7][8] The absence of this tolerance in AQP4-/- mice leads to robust T-cell responses upon immunization.[2][5][8]

This document provides detailed protocols and application notes for several key techniques used to assess T-cell responses to the **AQP4 (201-220)** peptide.

Quantitative Data Summary

T-cell responses to **AQP4 (201-220)** can be quantified using various methods. The following tables summarize representative data from proliferation assays, which measure the increase in T-cell numbers upon antigen stimulation.

Table 1: T-Cell Proliferation in Response to AQP4 Peptides in AQP4-/- vs. WT Mice



Peptide Stimulant	Mouse Strain	Proliferation (³ H-Thymidine Incorporation, mean CPM ± SEM)	Stimulation Index (SI)	Reference
AQP4 p201-220	AQP4-/-	~125,000	>100	[5][7]
AQP4 p201-220	WT	~15,000	<10	[5][7]
AQP4 p135-153	AQP4-/-	~140,000	>100	[5][7]
AQP4 p135-153	WT	~20,000	<10	[5][7]
MOG p35-55	AQP4-/-	~100,000	>50	[5][7]
MOG p35-55	WT	~100,000	>50	[5][7]
No Antigen	AQP4-/- / WT	<2,000	1	[5][7]

Data are representative values synthesized from published experiments. CPM = Counts Per Minute. SI = Stimulation Index (CPM with antigen / CPM without antigen). Proliferation was measured in draining lymph node cells 10-12 days post-immunization.[5][7][9]

Table 2: Frequency of AQP4 (p202-218)-Specific T-Cells by Tetramer Staining

Peptide Immunization	Mouse Strain	Tetramer	% of CD4+ T- Cells (Tetramer+)	Reference
AQP4 p202-218	AQP4-/-	I-A ^b :AQP4 p202- 218	~0.5 - 1.0%	[8]
AQP4 p202-218	WT	I-A ^b :AQP4 p202- 218	<0.1%	[8]

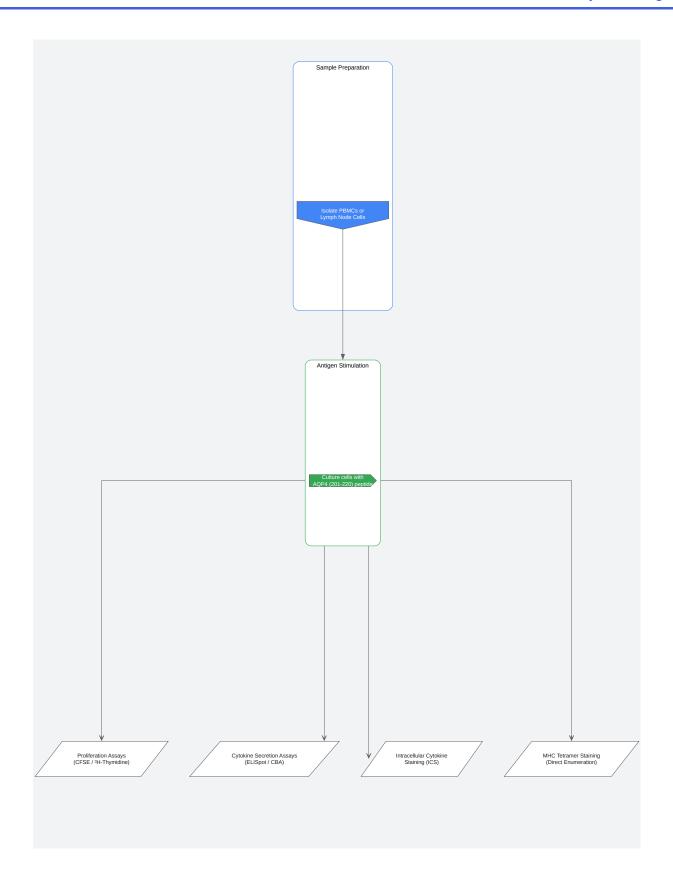
Frequencies were measured in draining lymph node CD4+ T-cells 10 days after peptide immunization.[8]



Experimental Workflows & Principles

The assessment of AQP4-specific T-cells involves several stages, from initial cell stimulation to the application of specific assays to measure proliferation, cytokine production, or direct cell enumeration.

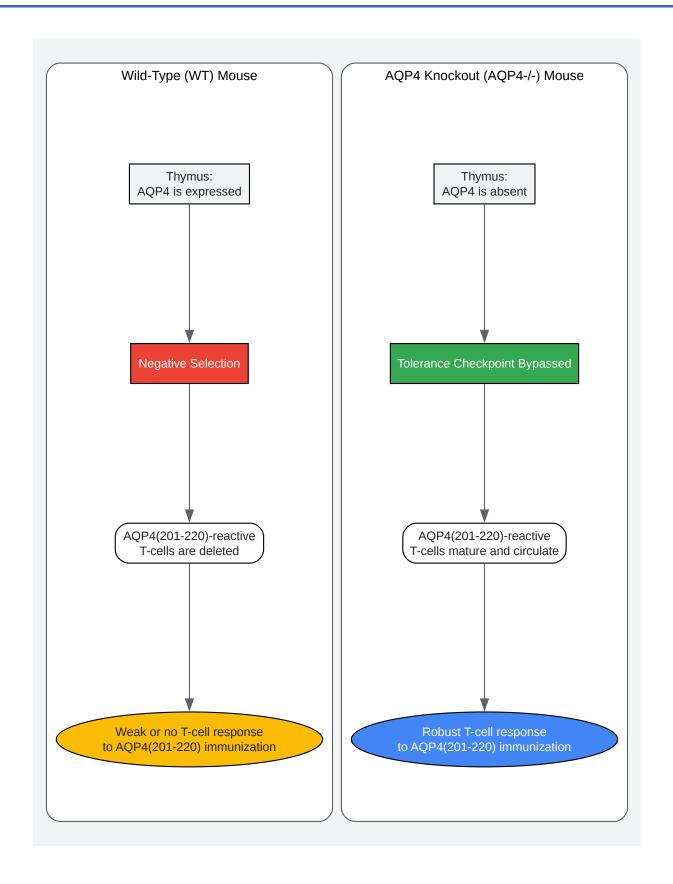




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Caption: General workflow for assessing T-cell responses to AQP4 (201-220).





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Caption: Logical relationship of T-cell tolerance to AQP4 (201-220).

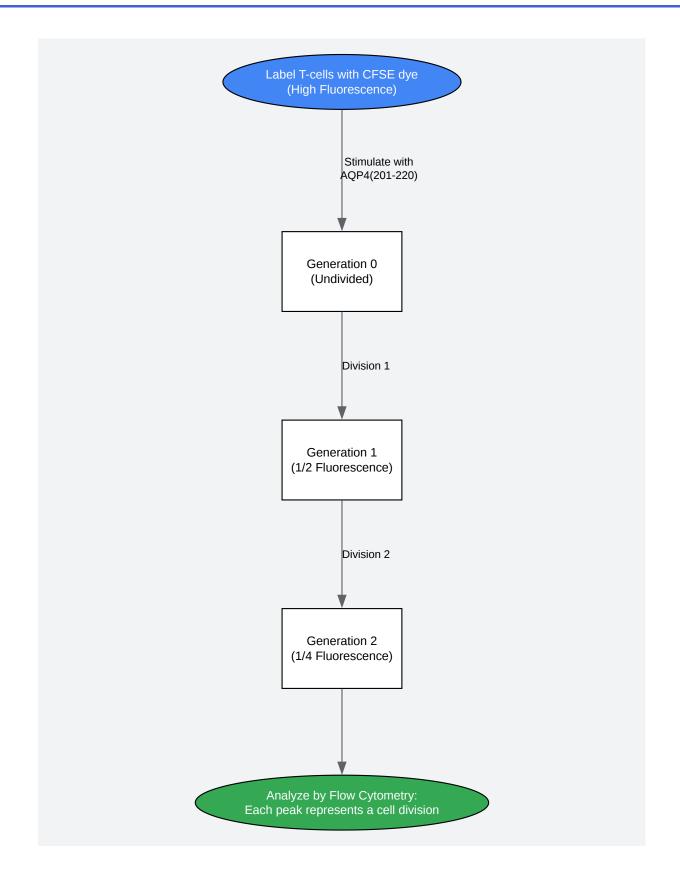




Detailed Experimental Protocols Protocol 1: T-Cell Proliferation Assay using CFSE

This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) as cells divide.[10][11]





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Caption: Principle of the CFSE cell proliferation assay.



Methodology:

Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient centrifugation (e.g., Ficoll-Paque).[10][12]
- Alternatively, prepare a single-cell suspension from draining lymph nodes or spleens of immunized mice.[7][13]
- Wash cells twice with sterile PBS and count them. Ensure cell viability is >90%.

CFSE Labeling:

- Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[11][12]
- Prepare a CFSE working solution (typically 1-5 μM in PBS).
- Add the cell suspension to an equal volume of CFSE working solution and mix quickly.
- Incubate for 10-20 minutes at 37°C, protected from light.[12][13]
- Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (e.g., RPMI + 10% FBS).
- Incubate for 5 minutes on ice, then wash the cells three times with complete medium to remove excess CFSE.

· Cell Culture and Stimulation:

- Resuspend CFSE-labeled cells in complete culture medium.
- Plate 2 x 10⁵ cells/well in a 96-well round-bottom plate.
- Add AQP4 (201-220) peptide to the desired final concentration (e.g., 10-25 μg/mL).[14]
- Include appropriate controls:
 - Unstimulated control (cells + medium only).



- Positive control (e.g., PHA or anti-CD3/CD28 stimulation).[11]
- Culture plates for 4-7 days at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest cells from the plates.
 - (Optional) Stain with fluorescently-labeled antibodies for surface markers (e.g., CD4, CD8)
 and a viability dye to exclude dead cells.
 - Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation.
 - Gate on the live, single-cell lymphocyte population, and then on CD4+ T-cells.
 - Analyze the CFSE histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Calculate metrics such as the percentage of divided cells or the cell division index.[10]

Protocol 2: Intracellular Cytokine Staining (ICS)

ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level following antigen stimulation.[15]

Methodology:

- Cell Stimulation and Protein Transport Inhibition:
 - Plate 1-2 x 10⁶ PBMCs or splenocytes per well in a 96-well plate.
 - Stimulate cells with AQP4 (201-220) peptide (e.g., 10 μg/mL) for 6-12 hours.
 - For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[7][16] This traps cytokines inside the cell.
 - Include a positive control (e.g., 50 ng/mL PMA and 500 ng/mL Ionomycin) and a negative (unstimulated) control.[7][16]
- Surface Marker Staining:

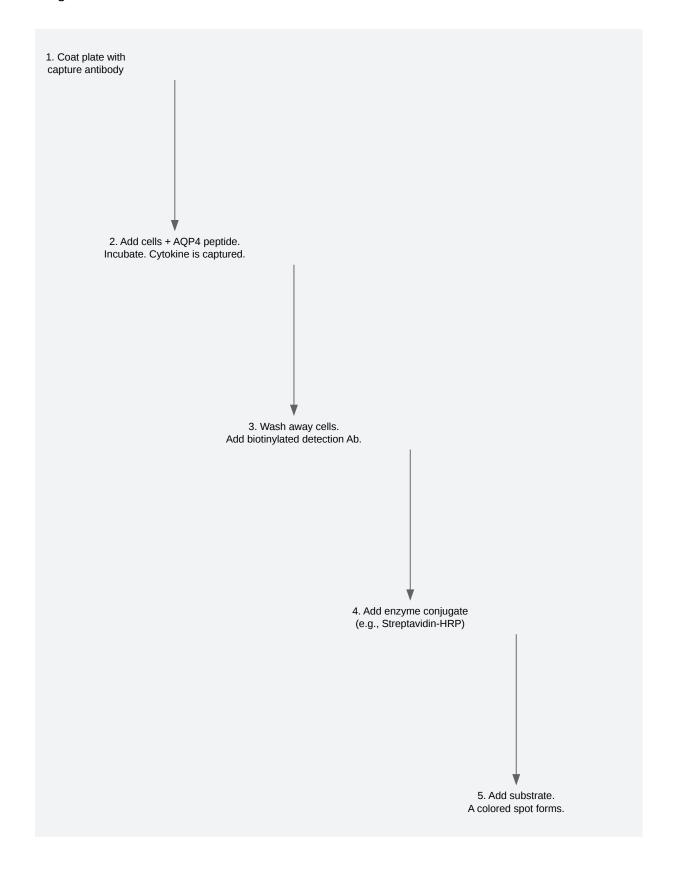


- Harvest cells and wash with FACS buffer (PBS + 2% FBS).
- Stain for surface markers (e.g., anti-CD4) by incubating with antibodies for 20-30 minutes on ice.
- Wash cells twice with FACS buffer.
- Fixation and Permeabilization:
 - Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
 - Wash the cells once.
 - Resuspend cells in a permeabilization buffer (e.g., a buffer containing 0.1-0.5% Saponin or Triton X-100).[15] Maintain cells in this buffer for all subsequent intracellular staining steps.
- Intracellular Staining:
 - Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17A) to the permeabilized cells.[7]
 - Incubate for at least 30 minutes at 4°C, protected from light.
 - Wash cells twice with permeabilization buffer.
- Flow Cytometry Analysis:
 - Resuspend cells in FACS buffer.
 - Acquire data on a flow cytometer.
 - Gate on CD4+ T-cells and analyze the expression of intracellular IFN-y and IL-17A to identify Th1 and Th17 subsets, respectively.

Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISpot) Assay



The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.





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Caption: Schematic overview of the ELISpot assay principle.

Methodology:

- Plate Preparation:
 - (Optional, for some plates) Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.
 - Coat wells with a capture antibody (e.g., anti-IFN-γ or anti-IL-17A) diluted in sterile coating buffer. Add 100 µL/well and incubate overnight at 4°C.[17][18]
- Blocking:
 - Wash the plate 3 times with sterile PBS.
 - Block the membrane by adding 200 μL/well of blocking buffer (e.g., RPMI + 10% FBS) and incubate for at least 1-2 hours at room temperature.[17][19]
- Cell Incubation:
 - Prepare single-cell suspension of PBMCs or splenocytes.
 - Discard the blocking solution from the plate.
 - Add cells at several densities (e.g., 1x10⁵ to 5x10⁵ cells/well) in 100 μL of culture medium.
 - Add 100 μL of AQP4 (201-220) peptide solution (at 2x the final concentration).
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Wash away cells vigorously with PBS containing 0.05% Tween-20 (PBST).[17]
 - Add 100 μL/well of a biotinylated detection antibody specific for the cytokine of interest.
 Incubate for 2 hours at room temperature or overnight at 4°C.[18]



- Wash the plate 4 times with PBST.
- Add 100 μL/well of an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.
- Wash the plate again as in the previous step.
- Spot Development and Analysis:
 - Add 100 μL/well of a precipitating substrate (e.g., AEC or BCIP/NBT).
 - Monitor the development of spots (typically 5-30 minutes).
 - Stop the reaction by washing thoroughly with deionized water.
 - Allow the plate to dry completely.
 - Count the spots using an automated ELISpot reader or a dissecting microscope. Each spot represents a single cytokine-producing cell.

Protocol 4: MHC Class II Tetramer Staining

This technique uses fluorescently-labeled multimeric MHC-peptide complexes (tetramers) to directly stain and quantify antigen-specific T-cells via flow cytometry, without the need for in vitro stimulation.[21][22]

Methodology:

- Cell Preparation:
 - Prepare a single-cell suspension of 1-2 x 10⁶ PBMCs or lymphocytes.
 - Wash cells in FACS buffer.
- Tetramer Staining:
 - Use a commercially available or custom-made PE- or APC-labeled I-A^b:AQP4(201-220) tetramer.[8][21]



- \circ Resuspend the cell pellet in a small volume (e.g., 50 µL) of FACS buffer containing the tetramer reagent at its optimal concentration.
- Incubate for 1-2 hours at 37°C or for 30-60 minutes at room temperature.[23] Incubation at 37°C often improves staining for class II tetramers.
- Include a negative control (a tetramer with an irrelevant peptide) to assess background staining.[23]
- Surface Marker Staining:
 - Without washing, add a cocktail of other surface antibodies (e.g., anti-CD4, anti-CD44, and a viability dye) directly to the tetramer-stained cells.
 - Incubate for 20-30 minutes on ice.
- Washing and Analysis:
 - Wash the cells twice with cold FACS buffer.
 - Resuspend the final cell pellet in FACS buffer for analysis.
 - Acquire a large number of events on a flow cytometer to accurately detect rare populations.
 - Gate on live, single, CD4+ lymphocytes and quantify the percentage of cells that are positive for the AQP4(201-220) tetramer.[8]

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